molecular formula C22H16ClFN2O B2437316 [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine CAS No. 866010-48-2

[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine

Cat. No.: B2437316
CAS No.: 866010-48-2
M. Wt: 378.83
InChI Key: RUAMLYSGDDWJDX-QFEZKATASA-N
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Description

[5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine is a complex synthetic small molecule designed for advanced chemical and pharmaceutical research. Its structure incorporates multiple pharmacologically relevant motifs, including chlorophenyl, fluorophenyl, and pyrrole heterocycles, which are frequently explored in medicinal chemistry for their diverse biological activities . Nitrogen-containing heterocycles, such as the pyrrole unit in this compound, are fundamental scaffolds in drug discovery and are found in over 85% of all biologically active chemical entities . This structural complexity makes the compound a valuable intermediate for constructing novel compound libraries or as a lead structure for investigating new therapeutic targets. Researchers can utilize this compound in various applications, including the synthesis of more complex molecules, structure-activity relationship (SAR) studies, and high-throughput screening campaigns aimed at identifying new bioactive agents. The presence of both furan and pyrrole rings suggests potential for exploration in areas such as enzyme inhibition or receptor modulation, given that similar heterocyclic systems are known to interact with a wide range of biological targets . This product is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-yl]methyl]-1-(3-fluorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O/c23-19-8-6-17(7-9-19)21-13-18(22(27-21)26-10-1-2-11-26)15-25-14-16-4-3-5-20(24)12-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAMLYSGDDWJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)CN=CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine, commonly referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 866010-48-2
  • Molecular Formula : C22H16ClFN2O
  • Molar Mass : 374.82 g/mol

Biological Activity Overview

Pyrrole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. The specific compound has been investigated for its potential in several areas:

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For example:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer).
  • Mechanism of Action : The compound's mechanism involves the modulation of apoptotic pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins .

Antibacterial Activity

The antibacterial properties of pyrrole derivatives have also been documented. This compound has been tested against several Gram-positive and Gram-negative bacteria:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 70 µM, indicating moderate antibacterial activity compared to standard antibiotics .

Antioxidant Properties

Antioxidant assays have demonstrated that this compound can scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases. The antioxidant activity was evaluated using DPPH and ABTS assays, showing promising results .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It has the potential to modulate receptor activity related to apoptosis and cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological assays:

StudyFocusFindings
Study 1AnticancerSignificant cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values < 50 µM.
Study 2AntibacterialEffective against MRSA with MIC values comparable to conventional antibiotics.
Study 3AntioxidantDemonstrated >70% radical scavenging activity in DPPH assay at 100 µM concentration.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing [5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. First, prepare the furan core via Sonogashira coupling between 4-chlorophenylacetylene and a halogenated furan. Introduce the pyrrole moiety using a nucleophilic substitution or metal-catalyzed cross-coupling. The Schiff base (methanamine) is formed by condensing the furan-pyrrole intermediate with 3-fluorobenzaldehyde under anhydrous conditions (e.g., refluxing in ethanol with catalytic acetic acid). Purification via column chromatography and crystallization ensures high purity. Characterization by 1H^1H-NMR and mass spectrometry is critical at each step .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry (e.g., distinguishing Z-isomer of the Schiff base).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and validates the Z-conformation of the imine bond .
  • HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection .

Q. What are structurally analogous compounds, and how do their substituents influence properties?

  • Methodological Answer : Key analogs include:

  • N-[4-(Trifluoromethyl)phenyl] derivatives : Enhanced lipophilicity due to CF3_3 groups, impacting membrane permeability .
  • 5-(4-Fluorophenyl)pyrazole derivatives : Fluorine substitution improves metabolic stability and bioavailability .
  • Pyrrole-containing Schiff bases : The 1H-pyrrol-1-yl group enhances π-π stacking interactions in receptor binding .

Advanced Questions

Q. How can crystallographic data discrepancies (e.g., bond lengths, space groups) be resolved during structural refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and occupancy factors. Validate with PLATON (ADDSYM) to detect missed symmetry elements .
  • Data Quality : Ensure high-resolution (<1.0 Å) data collection at low temperature (100 K) to minimize thermal motion artifacts.
  • Twinned Crystals : Apply twin law refinement in SHELXL for non-merohedral twinning cases. Cross-validate with R-factor convergence (<5%) .

Q. How to design a structure-activity relationship (SAR) study targeting the compound’s biological activity?

  • Methodological Answer :

  • Variable Substituents : Synthesize derivatives with halogens (F, Cl) at the 4-chlorophenyl or 3-fluorophenyl positions. Replace pyrrole with imidazole or triazole to assess heterocycle effects .
  • Assays : Test inhibitory activity against target enzymes (e.g., H+^+,K+^+-ATPase for acid blockers) using porcine gastric microsomes. Compare IC50_{50} values under varying pH (6.5 vs. 7.5) to evaluate pH-dependent efficacy .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data .

Q. What strategies mitigate toxicity during in vivo pharmacological testing?

  • Methodological Answer :

  • Acute Toxicity Screening : Conduct dose-ranging studies in rodents (OECD 423), monitoring hepatic/renal biomarkers (ALT, creatinine).
  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., imine hydrolysis products). Introduce electron-withdrawing groups (e.g., CF3_3) to stabilize the Schiff base .
  • Prodrug Design : Mask the amine group with acetyl or carbamate moieties to reduce off-target effects .

Q. How to address contradictory biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution. Poor in vivo efficacy may stem from rapid clearance (e.g., CYP450 metabolism).
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility and stability .
  • Species-Specific Differences : Compare enzyme inhibition across species (e.g., human vs. rodent H+^+,K+^+-ATPase isoforms) .

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